molecular formula C6H11NO2 B8470498 2-Ethylacetoacetamide

2-Ethylacetoacetamide

Cat. No.: B8470498
M. Wt: 129.16 g/mol
InChI Key: HMDBCMNPZGBFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For this analysis, Acetoacetamide (CAS 5977-14-0) will serve as the primary compound for comparison due to its structural similarity to the queried molecule. Acetoacetamide is a β-ketoamide with the molecular formula C₄H₇NO₂ and is widely used as a precursor in pharmaceutical synthesis and organic chemistry .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-ethyl-3-oxobutanamide

InChI

InChI=1S/C6H11NO2/c1-3-5(4(2)8)6(7)9/h5H,3H2,1-2H3,(H2,7,9)

InChI Key

HMDBCMNPZGBFNB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following acetamide derivatives are compared based on molecular structure, physicochemical properties, and applications, as derived from the provided evidence:

Table 1: Key Properties of Acetoacetamide and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Acetoacetamide C₄H₇NO₂ 101.10 5977-14-0 β-ketoamide; used in heterocyclic synthesis
Ethyl 2-Chloroacetoacetate C₅H₇ClO₃ 150.56 609-15-4 Chlorinated ester; reactive in pharmaceuticals
2-Amino-N-(2-hydroxyethyl)acetamide C₄H₁₀N₂O₂ 118.13 75007-28-2 Amino-hydroxyethyl substituent; research chemical
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O 234.34 51816-17-2 Phenyl and diethylamino groups; complex applications
2-(Methylamino)acetamide hydrochloride C₃H₉N₂O·HCl 122.58 5325-64-4 Methylamino hydrochloride salt; specialty intermediate

Structural and Functional Differences

Acetoacetamide vs. Ethyl 2-Chloroacetoacetate :

  • Acetoacetamide lacks the ethyl ester and chloro substituents present in Ethyl 2-Chloroacetoacetate. The latter’s chlorine atom enhances electrophilic reactivity, making it suitable for high-temperature coupling reactions in drug synthesis .
  • Acetoacetamide’s β-ketoamide group enables tautomerization, influencing its stability and reactivity in nucleophilic substitutions .

Acetoacetamide vs. 2-Amino-N-(2-hydroxyethyl)acetamide: The amino and hydroxyethyl groups in the latter increase polarity, enhancing solubility in aqueous systems. This makes it valuable for peptide mimetics and polymer research .

Acetoacetamide vs.

Physicochemical Properties

  • Ethyl 2-Chloroacetoacetate : Clear to pale yellow liquid with an ester-like odor; liquid state facilitates use in continuous-flow processes .
  • 2-Amino-N-(2-hydroxyethyl)acetamide: Likely hygroscopic due to hydroxyl and amino groups, requiring controlled storage .

Limitations of the Analysis

The absence of direct data on 2-Ethylacetoacetamide in the provided evidence restricts a precise comparison. However, extrapolating from analogs, its hypothetical structure (an ethyl-substituted β-ketoamide) would likely exhibit intermediate properties between Acetoacetamide and Ethyl 2-Chloroacetoacetate, balancing reactivity and stability.

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